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molecular formula C11H13F3O2 B6332819 (4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol CAS No. 1215118-92-5

(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol

Cat. No. B6332819
M. Wt: 234.21 g/mol
InChI Key: BOYONATXSZSGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085581B2

Procedure details

To a solution of (4-isopropoxy-3-(trifluoromethyl)phenyl)methanol (181 g, 773 mmol) in toluene (1 L) was added SOCl2 (338 mL, 4637 mmol) (slight exotherm to 35° C. after addition of SOCl2) and was stirred overnight in a 2-L round bottomed flask. The reaction mixture was concentrated in vacuo and diluted with hexanes (1 L). The solution was washed with sat. NaHCO3 (2×750 mL), dried over MgSO4, and filtered. The solvents were removed under reduced pressure to give 4-(chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene (194 g, 768 mmol, 99% yield) as an orange oil. Optionally the product can be further purified by distillation (bp=85° C. at 0.1 mTorr) to obtain a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.37 (d, J=6.1 Hz, 6 H), 4.56 (s, 2H) 4.65 (sep, J=6.1 Hz, 1 H), 6.98 (d, J=8.6 Hz, 1 H), 7.48 (dd, J1=8.6, J2=2.3 Hz, 1 H), 7.57 (d, J=2.2 Hz, 1 H).
Quantity
181 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]O)=[CH:7][C:6]=1[C:13]([F:16])([F:15])[F:14])([CH3:3])[CH3:2].O=S(Cl)[Cl:19]>C1(C)C=CC=CC=1>[Cl:19][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[C:6]([C:13]([F:16])([F:15])[F:14])[CH:7]=1

Inputs

Step One
Name
Quantity
181 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C=C1)CO)C(F)(F)F
Name
Quantity
338 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight in a 2-L round bottomed flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with hexanes (1 L)
WASH
Type
WASH
Details
The solution was washed with sat. NaHCO3 (2×750 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1=CC(=C(C=C1)OC(C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 768 mmol
AMOUNT: MASS 194 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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